![molecular formula C11H22N2 B1581760 1-Cycloheptylpiperazine CAS No. 21043-42-5](/img/structure/B1581760.png)
1-Cycloheptylpiperazine
Overview
Description
1-Cycloheptylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a seven-membered cycloheptyl ring attached to a piperazine moiety
Mechanism of Action
Target of Action
1-Cycloheptylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . The GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound, being a derivative of piperazine, is likely to share a similar mode of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its similarity to piperazine, it may influence the gabaergic system, which plays a crucial role in numerous physiological and pathological processes, including cognition, learning, and memory .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its similarity to piperazine, it may cause hyperpolarization of nerve endings, leading to the paralysis of certain parasites . This suggests potential anthelmintic applications.
Biochemical Analysis
Biochemical Properties
It is known to be bioactive when administered at high doses and may have therapeutic effects on various diseases . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Cycloheptylpiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-Cycloheptylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
Chemical Applications
Synthesis of Organic Molecules
1-Cycloheptylpiperazine serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation and substitution processes, leading to the formation of ketones, carboxylic acids, alcohols, and amines.
Industrial Uses
In industry, this compound is employed as a building block in the production of specialty chemicals. Its unique structure allows for the development of advanced materials.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Therapeutic Potential
The compound has been investigated for its therapeutic potential in treating neurological disorders and infectious diseases. Its mechanism of action involves interaction with neurotransmitter receptors and enzymes, modulating their activities to produce physiological effects .
Study 1: Antitumor Activity
A study highlighted the antitumor activity of compounds related to this compound. These compounds were found to inhibit mRNA splicing, affecting cancer cell proliferation both in vitro and in vivo. The research focused on their efficacy against hematological malignancies, demonstrating promising results in preclinical models .
Study 2: Spliceosome Inhibition
The role of this compound derivatives in spliceosome inhibition was examined. The compounds showed enhanced potency against specific mutations linked to cancer, indicating their potential as therapeutic agents targeting splicing factors in malignancies .
Comparative Data Table
Comparison with Similar Compounds
1-Cycloheptylpiperazine can be compared to other piperazine derivatives, such as 1-Cyclohexylpiperazine and piperazine itself. While all these compounds share the piperazine core structure, their unique ring substitutions confer different chemical and biological properties:
Biological Activity
1-Cycloheptylpiperazine is a heterocyclic compound characterized by a cycloheptyl group attached to a piperazine ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHNCl
- Molecular Weight : 240.79 g/mol
- Physical Properties :
- Density: 0.952 g/cm³
- Boiling Point: 268.4 °C at 760 mmHg
- Melting Point: Not available
This compound primarily acts as a ligand for sigma receptors (σ1 and σ2), which are implicated in various neurological processes, including neurotransmitter release and cellular signaling pathways. The modulation of these receptors can lead to diverse physiological effects, such as:
- Neuronal Signaling : Influences neurotransmitter dynamics.
- Cellular Proliferation : Affects growth factor signaling pathways.
- Apoptosis Induction : Exhibits potential anti-cancer properties by activating intrinsic mitochondrial pathways.
Antitumor Activity
Research indicates that this compound derivatives have significant antitumor activity, particularly through the inhibition of mRNA splicing in cancer cells. For instance, studies involving E7107, a derivative of cycloheptylpiperazine, demonstrated:
- In vitro Effects : Induction of apoptosis and cell cycle arrest at G1 and G2/M phases in various tumor cell lines.
- In vivo Effects : Modulation of spliceosome activity leading to decreased levels of properly-spliced mRNA in peripheral blood mononuclear cells from patients treated with E7107 .
Neuropharmacological Effects
The compound has been explored for its anxiolytic and antidepressant potential. Its interaction with sigma receptors suggests possible therapeutic applications in treating anxiety disorders and depression by modulating neurotransmitter systems.
Other Biological Activities
This compound has been investigated for additional biological activities, including:
- Antimicrobial Properties : Some studies suggest it may exhibit antimicrobial, antifungal, and antiviral activities.
- Cell Signaling Modulation : Influences various cellular processes through receptor binding and gene expression alterations.
Table 1: Summary of Biological Activities
Clinical Implications
Clinical studies have highlighted the need for further exploration into the therapeutic applications of cycloheptylpiperazine derivatives. For example, the modulation of spliceosome activity presents a novel approach to cancer therapy, particularly for tumors with specific spliceosome mutations .
Research Gaps
Despite promising findings, there are gaps in understanding the full scope of biological activities and mechanisms associated with this compound. Future research should focus on:
- Long-term Effects : Investigating the stability and degradation products in biological systems.
- Dosage Variability : Exploring the dose-dependent effects observed in animal models.
- Mechanistic Studies : Elucidating specific pathways affected by receptor interactions.
Properties
IUPAC Name |
1-cycloheptylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSINHUYLALJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355300 | |
Record name | 1-cycloheptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21043-42-5 | |
Record name | 1-cycloheptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21043-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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